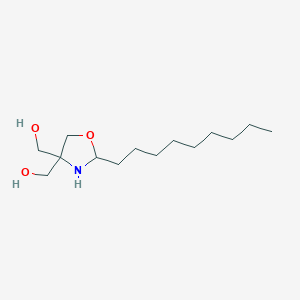
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of a nonyl group attached to the nitrogen atom and two hydroxymethyl groups attached to the carbon atoms at positions 4 and 4’ of the oxazolidine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form oxazolidines . Another approach involves transition metal-catalyzed cascade reactions, which provide a straightforward and efficient route to synthesize oxazolidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amines or alcohols.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkyl or aryl-substituted oxazolidines.
Aplicaciones Científicas De Investigación
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol has several scientific research applications:
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Industry: It is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it binds to metal ions, leading to changes in its fluorescence properties. The coordination of the oxazolidine ring with metal ions can be studied using density functional theory (DFT) calculations to understand the electronic and structural changes .
Comparación Con Compuestos Similares
Similar Compounds
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol: Another oxazolidine derivative used as a fluorescent probe.
Oxazolidinones: A class of compounds with a similar oxazolidine ring structure, known for their antibacterial properties.
Spirooxazolidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
Uniqueness
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its nonyl group and hydroxymethyl groups contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
651291-23-5 |
|---|---|
Fórmula molecular |
C14H29NO3 |
Peso molecular |
259.38 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2-nonyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-13-15-14(10-16,11-17)12-18-13/h13,15-17H,2-12H2,1H3 |
Clave InChI |
MSDVDROBPQXWGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1NC(CO1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)
![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
![1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12602547.png)
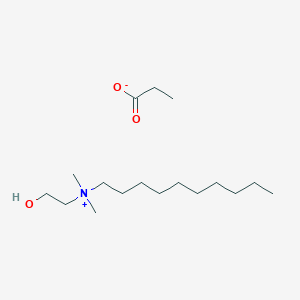
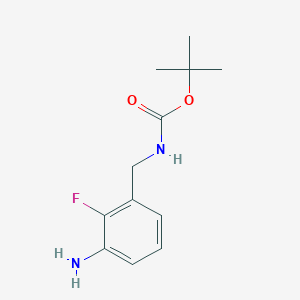
![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)
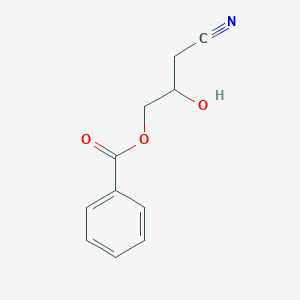

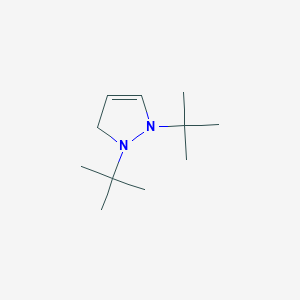
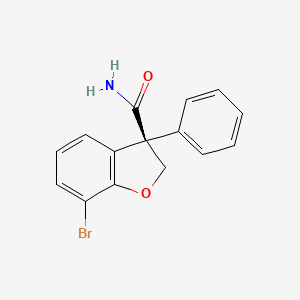
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)

